Superior Hydrolytic Stability of Sulfonyl Fluoride vs. Sulfonyl Chloride Analogs
The sulfonyl fluoride functional group exhibits markedly greater resistance to hydrolysis compared to its sulfonyl chloride analog. In contrast with sulfonyl chlorides, which undergo rapid hydrolysis in aqueous environments, sulfonyl fluorides are incredibly stable and compatible with harsh reaction conditions, yet exhibit excellent electrophilic reactivity towards O- and N-nucleophiles in a particular activating environment [1]. This differential stability enables sulfonyl fluorides to serve as bench-stable, storable reagents and intermediates, whereas sulfonyl chlorides require anhydrous handling and degrade upon prolonged storage [1].
| Evidence Dimension | Hydrolytic Stability (Qualitative Reactivity Comparison) |
|---|---|
| Target Compound Data | Stable under aqueous and protic conditions; resistant to reduction and thermolysis; compatible with refluxing aniline |
| Comparator Or Baseline | 3-Bromo-5-methylbenzene-1-sulfonyl chloride (CAS 885520-33-2): Rapid hydrolysis in aqueous media; requires inert atmosphere and anhydrous storage |
| Quantified Difference | Qualitative: Sulfonyl fluoride is bench-stable and resistant to hydrolysis; sulfonyl chloride is moisture-sensitive and undergoes rapid decomposition in water |
| Conditions | General synthetic and storage conditions; class-level comparison of sulfonyl fluorides vs. sulfonyl chlorides |
Why This Matters
The enhanced stability of the sulfonyl fluoride directly translates to simplified storage, longer shelf-life, and greater experimental robustness in multi-step synthetic sequences, reducing procurement and handling complexity.
- [1] Zhong T, Chen Z, Yi J, Lu G, Weng J. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chin Chem Lett. 2021;32(9):2736-2750. View Source
